N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1018345
InChI: InChI=1S/C19H19Br2N3O4/c20-14-6-7-16(15(21)10-14)28-12-19(27)24-23-18(26)9-8-17(25)22-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)(H,24,27)
SMILES: C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br
Molecular Formula: C19H19Br2N3O4
Molecular Weight: 513.2 g/mol

N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide

CAS No.:

Cat. No.: VC1018345

Molecular Formula: C19H19Br2N3O4

Molecular Weight: 513.2 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide -

Specification

Molecular Formula C19H19Br2N3O4
Molecular Weight 513.2 g/mol
IUPAC Name N-benzyl-4-[2-[2-(2,4-dibromophenoxy)acetyl]hydrazinyl]-4-oxobutanamide
Standard InChI InChI=1S/C19H19Br2N3O4/c20-14-6-7-16(15(21)10-14)28-12-19(27)24-23-18(26)9-8-17(25)22-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)(H,24,27)
Standard InChI Key GNIHKIXDQHDYSJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator